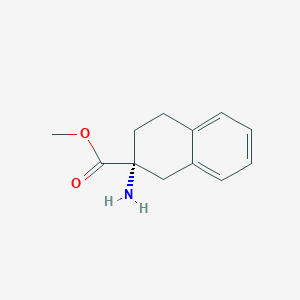
Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate, also known as MDMAN, is a chemical compound that has been widely used in scientific research due to its unique properties. MDMAN is a chiral molecule that contains both an amino and a carboxylate functional group, making it a useful building block for the synthesis of various molecules.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate has been widely used in scientific research for various applications. One of the most common applications is in the synthesis of chiral molecules. Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can be used as a chiral auxiliary to induce chirality in other molecules. It has also been used in the synthesis of various natural products, such as alkaloids and steroids.
Mecanismo De Acción
The mechanism of action of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is not well understood. However, it is believed that it acts as a nucleophile in various reactions, such as the condensation reaction mentioned earlier. Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can also act as a ligand for metal ions, which can lead to the formation of metal complexes.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate. However, it has been reported to exhibit antibacterial and antifungal activity. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is its high yield in synthesis. It is also a relatively inexpensive compound, making it accessible for use in various experiments. However, one limitation of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can also be used in the development of new materials, such as polymers and catalysts. Additionally, further research is needed to understand the mechanism of action and potential biological effects of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate.
Conclusion:
In conclusion, Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is a useful compound that has been widely used in scientific research for various applications. Its unique properties make it a valuable building block for the synthesis of chiral molecules and natural products. While there is limited information available on its biochemical and physiological effects, Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate has shown potential as an antibacterial and antifungal agent and as an inhibitor of cancer cell growth. Further research is needed to fully understand the potential applications and limitations of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate in scientific research.
Métodos De Síntesis
Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can be synthesized using several methods. One of the most common methods is the condensation reaction between 2-naphthylamine and methyl 2-bromo-3-oxobutanoate, which yields Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate as a white solid with a high yield. Another method involves the reaction between 2-naphthylamine and methyl 2-chloro-3-oxobutanoate in the presence of a base.
Propiedades
Número CAS |
144646-54-8 |
|---|---|
Nombre del producto |
Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate |
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-11(14)12(13)7-6-9-4-2-3-5-10(9)8-12/h2-5H,6-8,13H2,1H3/t12-/m1/s1 |
Clave InChI |
YTHRSEHMUAHYOU-GFCCVEGCSA-N |
SMILES isomérico |
COC(=O)[C@]1(CCC2=CC=CC=C2C1)N |
SMILES |
COC(=O)C1(CCC2=CC=CC=C2C1)N |
SMILES canónico |
COC(=O)C1(CCC2=CC=CC=C2C1)N |
Sinónimos |
2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-,methylester,(2R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



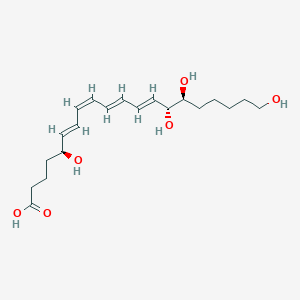
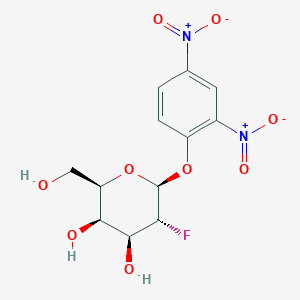
![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)

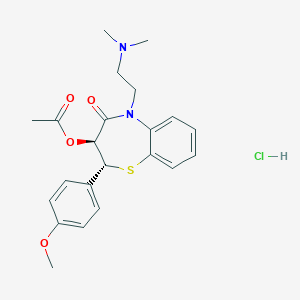
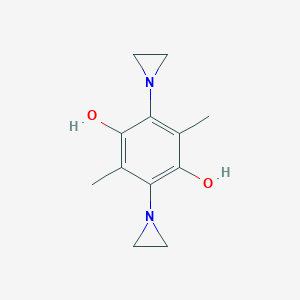
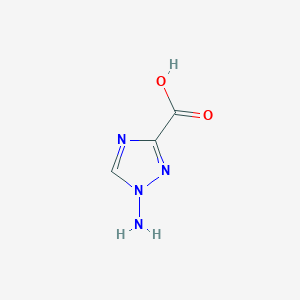

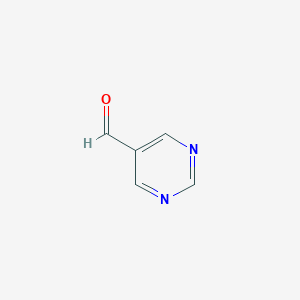
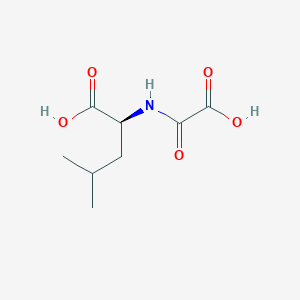
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)
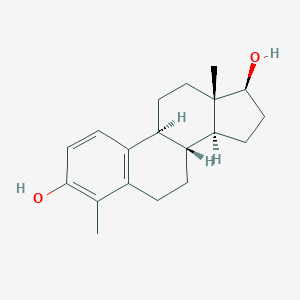
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)